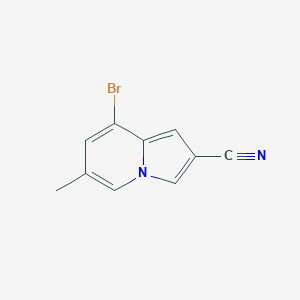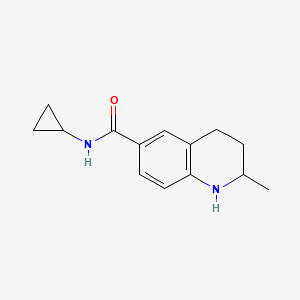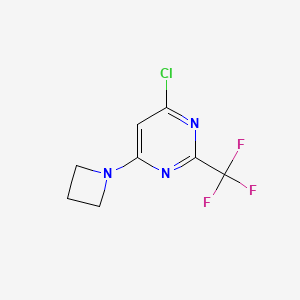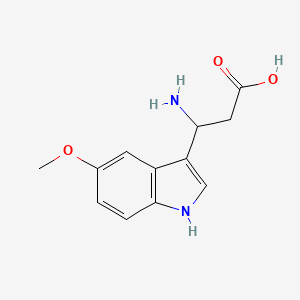
1-Bromoisoquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromoisoquinoline-6-carbonitrile is an organic compound with the molecular formula C10H5BrN2 It is a derivative of isoquinoline, featuring a bromine atom at the first position and a cyano group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline-6-carbonitrile can be synthesized through several methods. One notable method involves the Buchwald-Hartwig amination reaction. This reaction typically uses palladium catalysts such as Pd(dba)2 with BINAP and cesium carbonate in tetrahydrofuran (THF) as the solvent. The reaction is carried out at elevated temperatures to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. Optimization of reaction conditions, catalyst selection, and purification processes are crucial for efficient production. The use of scalable processes, such as the Buchwald-Hartwig amination, ensures the compound can be produced in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromoisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Amination Reactions: The Buchwald-Hartwig amination allows for the replacement of the bromine atom with an amine group.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dba)2 with BINAP is commonly used in amination reactions.
Solvents: Tetrahydrofuran (THF) is often used as the solvent.
Bases: Cesium carbonate (Cs2CO3) is used to facilitate the reaction.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Bromoisoquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromoisoquinoline-6-carbonitrile primarily involves its reactivity in substitution and amination reactions. The bromine atom’s position allows for selective reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromoisoquinoline-1-carbonitrile
- 1-Isoquinolinecarbonitrile
Comparison: 1-Bromoisoquinoline-6-carbonitrile is unique due to the specific positioning of the bromine and cyano groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in selective substitution reactions and serves as a versatile intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C10H5BrN2 |
|---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
1-bromoisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H |
InChI-Schlüssel |
VHBYIXALBSJEBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2Br)C=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)


![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)








